molecular formula C15H22O2 B14853591 4-(Cyclohexyloxy)-3-isopropylphenol

4-(Cyclohexyloxy)-3-isopropylphenol

Cat. No.: B14853591
M. Wt: 234.33 g/mol
InChI Key: ASDUOOJYSLILEY-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-3-isopropylphenol is an organic compound characterized by a phenolic structure substituted with a cyclohexyloxy group at the 4-position and an isopropyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-isopropylphenol typically involves the alkylation of phenol derivatives. One common method is the reaction of 4-hydroxy-3-isopropylphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexyloxy)-3-isopropylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexyloxy-3-isopropylcyclohexanol.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles in the presence of a base.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexyloxy-3-isopropylcyclohexanol.

    Substitution: Various alkylated or acylated derivatives depending on the electrophile used.

Scientific Research Applications

4-(Cyclohexyloxy)-3-isopropylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-3-isopropylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the cyclohexyloxy and isopropyl groups influence the compound’s lipophilicity and steric properties. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects.

Comparison with Similar Compounds

    4-(Cyclohexyloxy)phenol: Lacks the isopropyl group, resulting in different chemical and biological properties.

    3-Isopropylphenol: Lacks the cyclohexyloxy group, affecting its reactivity and applications.

    4-Hydroxy-3-isopropylbenzaldehyde: Contains an aldehyde group instead of the cyclohexyloxy group, leading to different reactivity and uses.

This comprehensive overview highlights the significance of 4-(Cyclohexyloxy)-3-isopropylphenol in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

4-cyclohexyloxy-3-propan-2-ylphenol

InChI

InChI=1S/C15H22O2/c1-11(2)14-10-12(16)8-9-15(14)17-13-6-4-3-5-7-13/h8-11,13,16H,3-7H2,1-2H3

InChI Key

ASDUOOJYSLILEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)OC2CCCCC2

Origin of Product

United States

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